![molecular formula C23H25N7O B2701166 (E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799835-78-2](/img/structure/B2701166.png)
(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel compound that belongs to the class of pyrroloquinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 314.37 g/mol. The compound features a pyrroloquinoxaline core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrroloquinoxaline scaffold : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the amino and hexyl groups : These modifications are crucial for enhancing the biological activity and solubility of the compound.
- Final coupling with pyridine derivatives : This step is essential for achieving the desired pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoxalines have shown cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells and HepG2 liver cancer cells. The mechanism often involves the inhibition of critical signaling pathways such as Stat3 phosphorylation .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | A431 | 12.5 | Stat3 inhibition |
Compound 22 | HepG2 | 0.5 | Topo II inhibition |
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, which play vital roles in cell signaling and proliferation. For example, it has been shown to inhibit haspin kinase activity in U-2 OS cells at low micromolar concentrations, which is significant for cancer treatment strategies targeting cell cycle regulation .
Case Studies
- Inhibition of Haspin Kinase : In a study involving U-2 OS cells treated with varying concentrations of this compound, it was found that at 5 µM concentration, the compound inhibited haspin activity by approximately 50% compared to control groups. This suggests its potential as a therapeutic agent in targeting specific kinases involved in tumor growth .
- Cytotoxicity Assessment : A structure-activity relationship study revealed that modifications to the pyrroloquinoxaline scaffold can enhance cytotoxicity against various tumor cell lines. Compounds derived from this scaffold were tested against HePG-2 and Caco-2 cell lines with IC50 values ranging from 0.29 to 0.90 µM, indicating promising anticancer activity .
Eigenschaften
IUPAC Name |
2-amino-N-hexyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-2-3-4-7-13-26-23(31)19-20-22(29-18-11-6-5-10-17(18)28-20)30(21(19)24)27-15-16-9-8-12-25-14-16/h5-6,8-12,14-15H,2-4,7,13,24H2,1H3,(H,26,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPPVDQZSOWWBP-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.